molecular formula C24H20O5 B7726556 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate

4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate

Cat. No.: B7726556
M. Wt: 388.4 g/mol
InChI Key: SACJWHCJGPDUSF-RIYZIHGNSA-N
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Description

4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate is a synthetic organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their wide range of biological activities

Preparation Methods

The synthesis of 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate typically involves a two-step reaction process. The first step is the synthesis of a methoxy amino chalcone through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4′-aminoacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, in ethanol. The second step involves the amidation of the formed chalcone with succinic anhydride in ethanol using pyridine as a catalyst .

Chemical Reactions Analysis

4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. The presence of the dimethoxyphenyl group enhances its ability to interact with biological molecules and exert its effects .

Comparison with Similar Compounds

4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate can be compared with other similar chalcone derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.

Properties

IUPAC Name

[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-27-22-15-9-17(16-23(22)28-2)8-14-21(25)18-10-12-20(13-11-18)29-24(26)19-6-4-3-5-7-19/h3-16H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACJWHCJGPDUSF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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